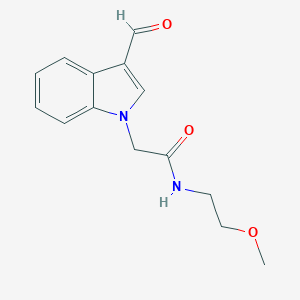
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as FMAA, is an indole-based compound which has been studied for its potential applications in scientific research. FMAA is a novel compound that has been explored for its synthetic, biochemical, and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide' involves the reaction of 3-formylindole with N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst.
Starting Materials
3-formylindole, N-(2-methoxyethyl)acetamide
Reaction
Step 1: Dissolve 3-formylindole (1.0 equiv.) and N-(2-methoxyethyl)acetamide (1.2 equiv.) in a suitable solvent such as dichloromethane., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv.) to the reaction mixture and stir the mixture at room temperature for 24 hours., Step 3: After completion of the reaction, extract the product with a suitable solvent such as ethyl acetate., Step 4: Purify the product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes., Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of indole-based compounds. It has also been used to study the effects of indole-based compounds on biochemical and physiological processes. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been used to study the effects of chemical modifications on the properties of indole-based compounds.
Mécanisme D'action
The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide binds to the active sites of enzymes, receptors, and other proteins, modulating their activity. This binding can result in changes in the biochemical and physiological processes of the body.
Effets Biochimiques Et Physiologiques
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of receptors involved in the regulation of cell growth, differentiation, and survival. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its effects on the immune system, as well as its effects on the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its availability. 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can be easily synthesized and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time. The main limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its effects on the immune system, cardiovascular system, and nervous system could be beneficial. Finally, further research into its potential as a therapeutic agent could be beneficial.
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACJMJIASRJROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364906 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
CAS RN |
347319-85-1 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

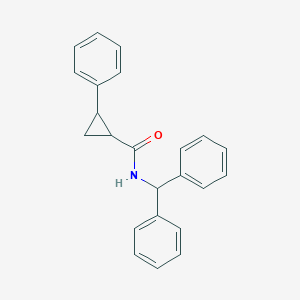



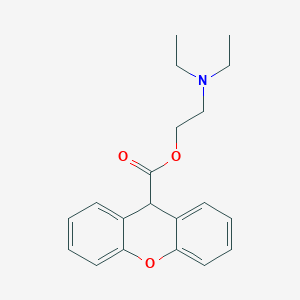
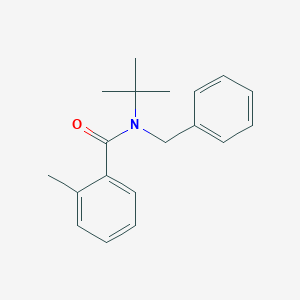
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)
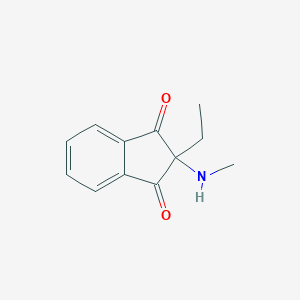
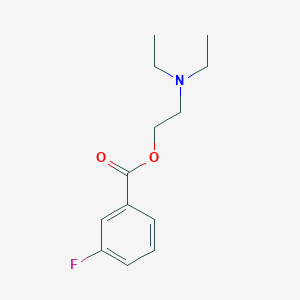
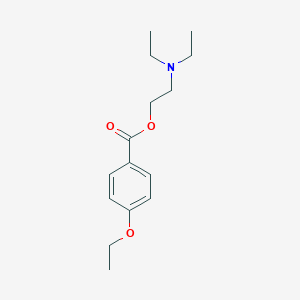
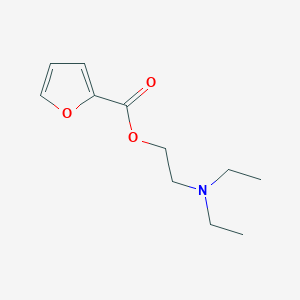
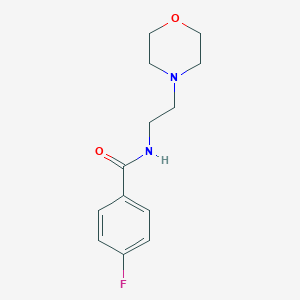
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)